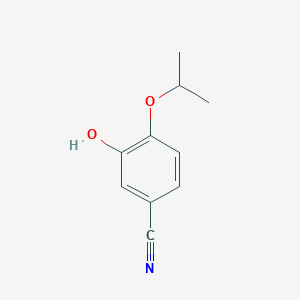
Methyl 6-(2-aminoethyl)-4-methoxypyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(2-aminoethyl)-4-methoxypyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with a methoxy group, an aminoethyl group, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-aminoethyl)-4-methoxypyridine-2-carboxylate can be achieved through several synthetic routes. One common method involves the Kröhnke pyridine synthesis, which is a reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds. This reaction proceeds via a Michael addition followed by cyclization and aromatization to form the pyridine ring . The reaction conditions typically involve mild temperatures and the use of ammonium acetate as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The starting materials, such as α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds, are often commercially available or can be synthesized using known methods. The reaction is typically carried out in solvents like glacial acetic acid or methanol, and the product is purified through crystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 6-(2-aminoethyl)-4-methoxypyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives of the original compound.
科学的研究の応用
Methyl 6-(2-aminoethyl)-4-methoxypyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism by which Methyl 6-(2-aminoethyl)-4-methoxypyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The aminoethyl group can interact with biological receptors, while the methoxy and carboxylate groups can influence the compound’s binding affinity and selectivity. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may modulate enzyme activity and signal transduction pathways .
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: These compounds also contain a nitrogen heterocycle and exhibit similar biological activities.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological applications.
Uniqueness
Methyl 6-(2-aminoethyl)-4-methoxypyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the aminoethyl group enhances its potential for biological interactions, while the methoxy and carboxylate groups provide additional sites for chemical modification and functionalization.
特性
分子式 |
C10H14N2O3 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
methyl 6-(2-aminoethyl)-4-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-14-8-5-7(3-4-11)12-9(6-8)10(13)15-2/h5-6H,3-4,11H2,1-2H3 |
InChIキー |
IIAZMFORYMQMKS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC(=C1)C(=O)OC)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


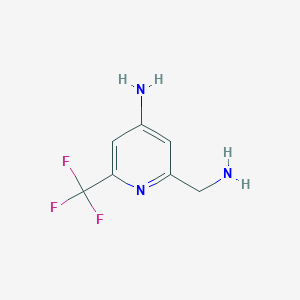

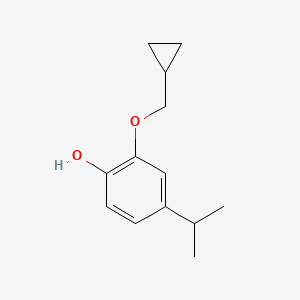
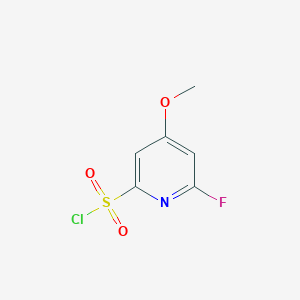

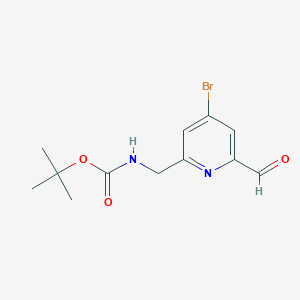
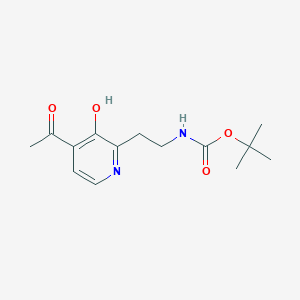

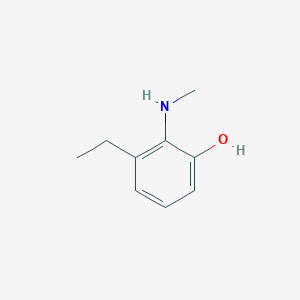
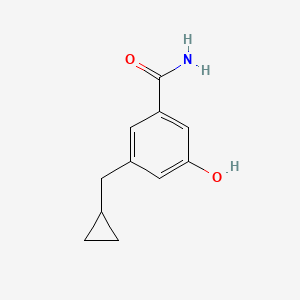


![[4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid](/img/structure/B14847630.png)
